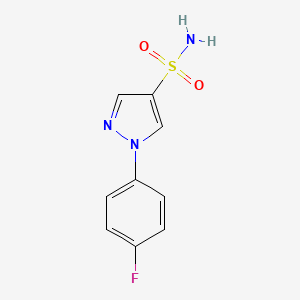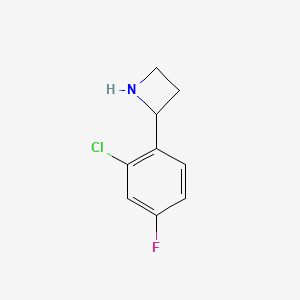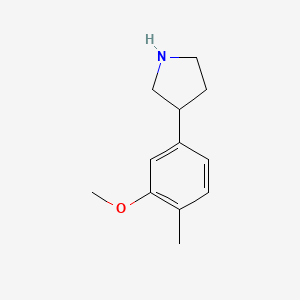
3-(3-Methoxy-4-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methoxy-4-methylphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a methoxy-methylphenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates . The methoxy-methylphenyl group adds further complexity and potential biological activity to the molecule.
Vorbereitungsmethoden
The synthesis of 3-(3-Methoxy-4-methylphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxy-4-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product in good yield .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or continuous flow synthesis, to ensure high efficiency and purity of the final product .
Analyse Chemischer Reaktionen
3-(3-Methoxy-4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include mild temperatures, atmospheric pressure, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
3-(3-Methoxy-4-methylphenyl)pyrrolidine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(3-Methoxy-4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The methoxy-methylphenyl group can further enhance these interactions by providing additional binding sites and increasing the compound’s overall affinity for its targets .
Vergleich Mit ähnlichen Verbindungen
3-(3-Methoxy-4-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
3-(3-Methoxyphenyl)pyrrolidine: Lacks the methyl group, which may result in different biological activity and pharmacokinetic properties.
3-(4-Methylphenyl)pyrrolidine: Lacks the methoxy group, which may affect its binding affinity and overall potency.
3-(3-Methoxy-4-chlorophenyl)pyrrolidine: Contains a chlorine atom instead of a methyl group, potentially altering its chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide a distinct profile of biological activity and chemical reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
3-(3-methoxy-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-10(7-12(9)14-2)11-5-6-13-8-11/h3-4,7,11,13H,5-6,8H2,1-2H3 |
InChI-Schlüssel |
BUMLOWGIFYTUTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2CCNC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




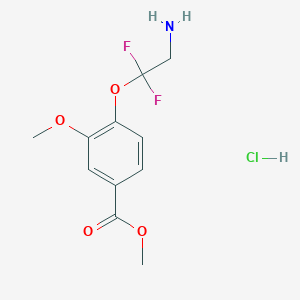
![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)
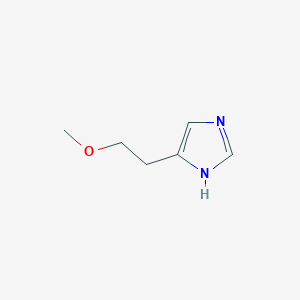
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13525109.png)

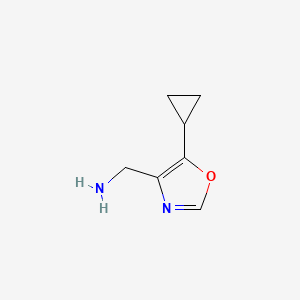
![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)



